molecular formula C19H17F4NO3S B2605358 7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2210053-73-7

7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2605358
CAS No.: 2210053-73-7
M. Wt: 415.4
InChI Key: XHBVGFSWVPLISJ-UHFFFAOYSA-N
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Description

“7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione” is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl and trifluoromethylbenzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione” typically involves multi-step organic reactions. The starting materials may include 2-fluorophenyl derivatives and 4-(trifluoromethyl)benzoyl chloride. The key steps in the synthesis may involve:

  • Formation of the thiazepane ring through cyclization reactions.
  • Introduction of the fluorophenyl group via nucleophilic substitution.
  • Attachment of the trifluoromethylbenzoyl group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

“7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine atoms could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
  • 7-(2-bromophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione

Uniqueness

The unique combination of fluorophenyl and trifluoromethylbenzoyl groups in “7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione” may confer distinct chemical and biological properties, such as enhanced stability, reactivity, and potential biological activity.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO3S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-7-14(8-6-13)19(21,22)23/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVGFSWVPLISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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